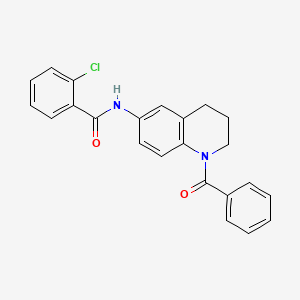
ethyl 5-cyclohexaneamido-3-methylthiophene-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thiophene is a five-membered heterocyclic compound containing a sulfur atom . It is an essential compound in medicinal chemistry and material science, with applications ranging from corrosion inhibitors to the advancement of organic semiconductors . The ethyl group is a common functional group in organic chemistry, represented by the structural formula -CH2CH3. The cyclohexaneamido part suggests the presence of a cyclohexane, which is a six-membered ring structure, and an amide functional group, which is a carbonyl group (C=O) attached to a nitrogen atom.
Applications De Recherche Scientifique
ETMC has been used in a wide range of scientific research applications, including studies of the structure and reactivity of organic molecules, investigations of catalytic processes, and the development of new materials. It has also been used as a model compound to study the effects of electron-withdrawing groups on the reactivity of thiophene-based molecules. Additionally, ETMC has been used as a precursor to synthesize other organic compounds, such as 5-amino-3-methylthiophene-2-carboxylic acid and 5-cyclohexyl-3-methylthiophene-2-carboxylic acid.
Mécanisme D'action
The mechanism of action of ETMC is not well understood. However, it is believed that the electron-withdrawing amide group of the compound enhances the reactivity of the 5-cyclohexyl-3-methylthiophene-2-carboxylic acid moiety, thereby allowing for the formation of new molecules. Additionally, the two carboxylate groups of the molecule can form hydrogen bonds with other molecules, which may also play a role in its reactivity.
Biochemical and Physiological Effects
The biochemical and physiological effects of ETMC are largely unknown. However, it has been suggested that the compound may be able to interact with proteins and other molecules in the body, and may be able to modulate their activity. Additionally, it has been speculated that ETMC may be able to interact with enzymes in the body, and may be able to alter their activity.
Avantages Et Limitations Des Expériences En Laboratoire
ETMC has several advantages for use in lab experiments. It is a relatively stable compound, and it is easy to synthesize. Additionally, it is a relatively inexpensive compound, making it cost-effective for use in research. However, there are some limitations to using ETMC in lab experiments. For example, the compound is not water-soluble, so it must be dissolved in a polar aprotic solvent before use. Additionally, it is not very soluble in organic solvents, so it must be used in small amounts.
Orientations Futures
The potential future directions for ETMC are numerous. For example, further research could be done to investigate its mechanism of action, as well as its biochemical and physiological effects. Additionally, further research could be done to explore its potential applications in the fields of chemistry, biochemistry, and pharmacology. Additionally, research could be done to explore its potential use as a precursor for the synthesis of other organic compounds. Finally, further research could be done to investigate the effects of electron-withdrawing groups on the reactivity of thiophene-based molecules.
Méthodes De Synthèse
The synthesis of ETMC involves the condensation reaction of 5-cyclohexyl-3-methylthiophene-2-carboxylic acid and ethyl amine. This reaction is typically performed in the presence of a base, such as sodium hydroxide, and a polar aprotic solvent, such as dimethyl sulfoxide (DMSO). The reaction is typically carried out at room temperature, and the product is purified by recrystallization.
Propriétés
IUPAC Name |
ethyl 5-(cyclohexanecarbonylamino)-3-methylthiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3S/c1-3-19-15(18)13-10(2)9-12(20-13)16-14(17)11-7-5-4-6-8-11/h9,11H,3-8H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTIBZIMHIPCNHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(S1)NC(=O)C2CCCCC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 3-[4-(2,5-dioxopyrrolidin-1-yl)benzamido]-5-phenylthiophene-2-carboxylate](/img/structure/B6523975.png)
![ethyl N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]carbamate](/img/structure/B6523977.png)
![methyl 2-(2-{[4-oxo-3-({4-[(2-phenylethyl)carbamoyl]cyclohexyl}methyl)-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamido)benzoate](/img/structure/B6523982.png)
![9-(3-chloro-4-fluorobenzenesulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane](/img/structure/B6523986.png)
![N-[(4-methylphenyl)methyl]-4-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)butanamide](/img/structure/B6523997.png)
![butyl 2-{1-methyl-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H-[1,3]thiazino[3,2-g]purin-3-yl}acetate](/img/structure/B6524005.png)
![2-[4-(4-tert-butylbenzenesulfonyl)piperazin-1-yl]pyrazine](/img/structure/B6524007.png)

![2-(3,4-dimethoxyphenyl)-N-{5-[(1-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B6524016.png)
![N-[2-(dimethylamino)ethyl]-4-[(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl]benzamide](/img/structure/B6524024.png)
![2-chloro-6-fluoro-N-[5-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B6524031.png)


![3-{3-oxo-3-[4-(pyridin-2-yl)piperazin-1-yl]propyl}-3,4-dihydro-1,2,3-benzotriazin-4-one](/img/structure/B6524061.png)